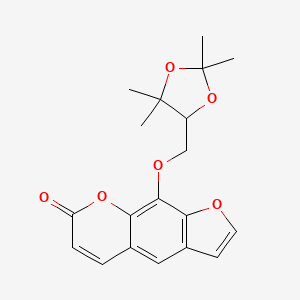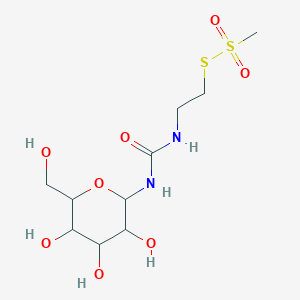
O-Isopropylideneheraclenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heraclenol acetonide is a natural furocoumarin compound derived from the roots of Heracleum candicans. It is known for its unique chemical structure and significant biological activities, particularly its antimicrobial and antibiofilm properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heraclenol acetonide can be synthesized through the acetonide protection of heraclenol. The process involves the reaction of heraclenol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetonide derivative .
Industrial Production Methods
Industrial production of heraclenol acetonide typically involves the extraction of heraclenol from the roots of Heracleum candicans, followed by its chemical modification to form the acetonide derivative. The extraction process often employs solvents like chloroform, dichloromethane, or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Heraclenol acetonide undergoes various chemical reactions, including:
Oxidation: Heraclenol acetonide can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert heraclenol acetonide to its corresponding alcohols.
Substitution: Heraclenol acetonide can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of heraclenol acetonide .
Scientific Research Applications
Heraclenol acetonide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various furocoumarin derivatives.
Mechanism of Action
Heraclenol acetonide exerts its effects by inhibiting the enzyme histidinol-phospho aminotransferase (HisC), which is involved in histidine biosynthesis. Molecular docking studies have shown that heraclenol acetonide binds to the active site of HisC, preventing its activation by the native substrate. This inhibition disrupts the biosynthesis of histidine, leading to antimicrobial and antibiofilm activities .
Comparison with Similar Compounds
Heraclenol acetonide is structurally similar to other furocoumarins, such as:
Heraclenin: (CAS#2880-49-1)
Imperatorin: (CAS#482-44-0)
Isogosferol: (CAS#53319-52-1)
Isosaxalin: (CAS#55481-86-2)
Heraclenol: (CAS#31575-93-6)
(-)-Heraclenol: (CAS#139079-42-8)
Heraclenol 3’-O-beta-D-glucopyranoside: (CAS#32207-10-6)
Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]: (CAS#765316-44-7)
Rivulobirin E: (CAS#237407-59-9).
Heraclenol acetonide stands out due to its unique acetonide protection, which enhances its stability and bioactivity compared to other furocoumarins .
Properties
IUPAC Name |
9-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]furo[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZUJWUYQAIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)


![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)

![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)


